5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be used in the synthesis of covalent organic frameworks (cofs) which are highly active materials that efficiently utilize solar spectra .
Mode of Action
The compound interacts with its targets through a process known as photocatalytic amine coupling . This process involves the absorption of light, which triggers a series of reactions that result in the coupling of amines .
Biochemical Pathways
The compound is involved in the synthesis pathway of covalent organic frameworks (COFs), where the thiophene functional group is accurately introduced into the electron acceptor units . This process extends the spectral absorption capacity of the COFs and endows them with two-photon and three-photon absorption effects .
Pharmacokinetics
Its role in the synthesis of cofs suggests that it may have high stability and a broad absorption range .
Result of Action
The compound’s action results in the creation of COFs with a wide absorption range, greatly enhancing the utilization rate of sunlight . The selective coupling of benzylamine as the target reactant is used to assess the photocatalytic activity of the COFs, showing high photocatalytic conversion and selectivity .
Action Environment
Environmental factors such as light intensity and wavelength can influence the compound’s action, efficacy, and stability. For instance, the compound’s photocatalytic activity is enhanced under sunlight due to its wide absorption range .
Biochemical Analysis
Biochemical Properties
5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as protein methyltransferases and glycosyltransferases . These interactions are crucial as they can influence the activity of these enzymes, potentially leading to changes in cellular processes. The compound’s interaction with these enzymes is typically characterized by binding to the active site, thereby modulating the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation. Additionally, it can impact metabolic pathways by modulating the activity of key metabolic enzymes, thereby affecting cellular energy production and overall metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, leading to downstream effects on cellular functions. For example, the compound’s interaction with protein methyltransferases can inhibit their activity, resulting in altered methylation patterns and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby affecting cellular energy production. Additionally, it can impact the levels of specific metabolites, leading to changes in overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which determine its ability to traverse cellular membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact metabolic processes and energy production.
Properties
IUPAC Name |
5-(2-aminophenyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-9-3-1-2-4-10(9)15-5-7-8(6-15)12(17)14-11(7)16/h1-4,7-8H,5-6,13H2,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVPUGVCJCNGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=CC=CC=C3N)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.